molecular formula C25H23N5O B2942281 (4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1334371-64-0

(4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2942281
CAS RN: 1334371-64-0
M. Wt: 409.493
InChI Key: DZIVCDKCWWZYDR-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.

Scientific Research Applications

Metabolism and Pharmacokinetics

Studies have extensively explored the metabolism and disposition of compounds structurally similar to "(4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone", focusing on their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the metabolism and disposition of BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, was investigated in humans, revealing extensive metabolism and the identification of multiple metabolites through oxidation and glucuronidation processes (Christopher et al., 2010). This study provides insight into the complex metabolic pathways that similar compounds may undergo in the human body.

Therapeutic Potential

Research on arylpiperazine derivatives containing isonicotinic and picolinic nuclei has suggested their anxiolytic-like effects, indicating potential therapeutic applications for anxiety disorders. Behavioral and biochemical studies have explored the mechanisms of action of these compounds, focusing on their effects on the GABAergic and serotonin systems, as well as their antioxidant activity, highlighting the broad pharmacological properties and therapeutic possibilities of compounds within this chemical class (Kędzierska et al., 2019).

Environmental and Toxicological Studies

Investigations into the environmental exposure and toxicological effects of various compounds, including organophosphate and pyrethroid pesticides, have been conducted to understand the impact of chemical exposure on human health, particularly in children. These studies measure urinary metabolites to assess exposure levels and explore associations with health outcomes, thereby contributing to our understanding of the potential risks associated with chemical exposure and informing public health policies (Bravo et al., 2019).

Mechanism of Action

Target of Action

The compound, also known as “(4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone”, is a derivative of pyrrole . Pyrrole derivatives have been reported to have multiple targets, including dihydrofolate reductase , tyrosine kinase , cyclin-dependent kinase , and adenosine receptor . These targets play crucial roles in various biological processes, such as cell growth, signal transduction, and energy metabolism .

Mode of Action

The compound interacts with its targets, leading to changes in their activities. For instance, as a dihydrofolate reductase inhibitor, it can prevent the conversion of dihydrofolate to tetrahydrofolate, a key step in DNA synthesis . As a tyrosine kinase inhibitor, it can block signal transduction pathways, affecting cell growth and proliferation

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it can influence the folic acid pathway by inhibiting dihydrofolate reductase . It can also affect various signal transduction pathways by inhibiting tyrosine kinase . The inhibition of these pathways can lead to downstream effects such as the suppression of cell growth and proliferation .

Result of Action

The compound’s action on its targets and pathways can lead to various molecular and cellular effects. For instance, it can inhibit cell growth and proliferation due to its effects on dihydrofolate reductase and tyrosine kinase . It can also potentially exhibit antibacterial activity .

properties

IUPAC Name

[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O/c31-25(21-8-10-22(11-9-21)28-12-4-5-13-28)30-16-14-29(15-17-30)24-18-23(26-19-27-24)20-6-2-1-3-7-20/h1-13,18-19H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIVCDKCWWZYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone

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